4-cyclopropyl-1H-1,2,3-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate . The reaction can be carried out in various solvents, including water, ethanol, or a mixture of both .
Industrial Production Methods
Industrial production of 4-cyclopropyl-1H-1,2,3-triazole hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-cyclopropyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity and function . The compound’s effects are mediated through its binding to enzymes, receptors, and other proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
4-cyclopropyl-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds, such as:
4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: Similar structure but with a dihydrotriazole ring.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Contains a benzyl group and a carboxylate moiety.
1H-1,2,3-triazole nucleoside ribavirin analogs: Nucleoside analogs with antiviral activity.
The uniqueness of this compound lies in its specific cyclopropyl substitution, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
4-cyclopropyl-2H-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-2-4(1)5-3-6-8-7-5;/h3-4H,1-2H2,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXIMBSIVDQCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-61-3 |
Source
|
Record name | 4-cyclopropyl-1H-1,2,3-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.